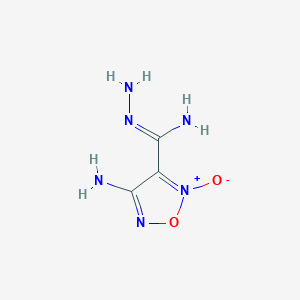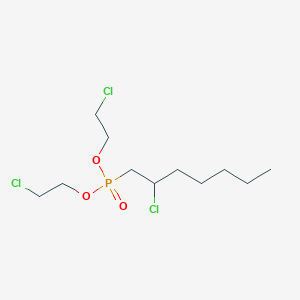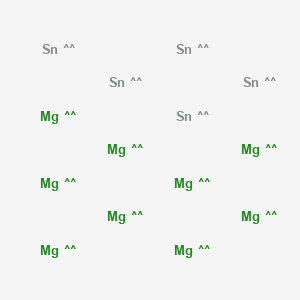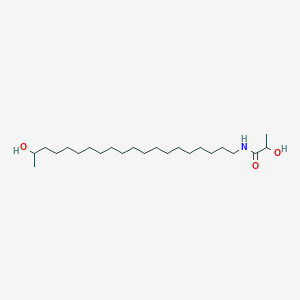![molecular formula C19H15FN2O2 B14265729 2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- CAS No. 205450-07-3](/img/structure/B14265729.png)
2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- is a complex organic compound that features a furan ring, a methanol group, and an indazole moiety substituted with a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the fluorophenylmethyl group. The furanmethanol moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the indazole or furan rings.
Substitution: Halogenation or other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield furan aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: A simpler analog without the indazole and fluorophenylmethyl groups.
5-Methyl-2-furanmethanol: Similar furan structure with a methyl group instead of the indazole moiety.
Furfuryl alcohol: Another furan-based compound with different substituents.
Uniqueness
2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
205450-07-3 |
|---|---|
Molecular Formula |
C19H15FN2O2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
[5-[1-[(4-fluorophenyl)methyl]indazol-3-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C19H15FN2O2/c20-14-7-5-13(6-8-14)11-22-17-4-2-1-3-16(17)19(21-22)18-10-9-15(12-23)24-18/h1-10,23H,11-12H2 |
InChI Key |
CIFZBDXXMUYOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C4=CC=C(O4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)

![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
